[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
Description
Molecular Geometry and Bonding Analysis
The molecular geometry of (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine is fundamentally determined by the imidazole ring system, which serves as the central structural framework. The imidazole ring adopts a planar five-membered heterocyclic configuration containing two nitrogen atoms positioned at the 1 and 3 positions. The ring exhibits aromatic character with delocalized π-electron density distributed across the five-membered system. The 5-chloro substituent introduces significant electronic effects through its electron-withdrawing properties, which influence the overall electron density distribution within the ring system.
The bonding analysis reveals that the chlorine atom at the 5-position forms a carbon-chlorine single bond with a typical bond length characteristic of aromatic chloro compounds. The methyl group attached to the nitrogen at position 1 creates a nitrogen-carbon single bond that exhibits sp³ hybridization at the methyl carbon. The methylene bridge connecting the imidazole ring to the methylamine functionality represents a critical structural element that influences the overall molecular conformation.
The methylamine portion of the molecule introduces additional conformational flexibility through rotation around the carbon-nitrogen bond. The nitrogen atom in the methylamine group exhibits pyramidal geometry with sp³ hybridization, allowing for potential hydrogen bonding interactions. The molecular formula for this compound corresponds to C₆H₁₀ClN₃, with a calculated molecular weight that reflects the presence of the chloro substituent and the methylated amine functionality.
Properties
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-9-3-5(7)10(6)2/h3,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUTUWFHKPTZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Methylation of Imidazole Core
- Starting Material : The synthesis typically begins with 1-methylimidazole or imidazole derivatives.
- Chlorination : Introduction of the chlorine atom at the 5-position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents selectively chlorinate the heterocyclic ring under controlled conditions.
- Methylation : The N-1 methyl group can be introduced by alkylation using methyl iodide (CH₃I) or methyl sulfate under basic conditions.
- Reaction Conditions : These steps are generally performed under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with acid catalysts such as para-toluenesulfonic acid (p-TSA) to promote cyclization and substitution reactions.
Reductive Amination for Side Chain Introduction
- The methylamine side chain at the 2-position is commonly introduced via reductive amination .
- Procedure : The 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde intermediate is reacted with methylamine or methylamine equivalents in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) .
- This method ensures selective formation of the (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine with high yield and purity.
- Reaction Monitoring : Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and confirm intermediate formation.
Alternative Synthetic Approaches
- Nucleophilic Substitution : The use of tetrakis(dimethylamino)ethylene (TDAE) has been reported to facilitate nucleophilic substitution reactions on nitroimidazole derivatives, which can be adapted for methylamine side-chain introduction.
- Cyclization Reactions : Some protocols involve cyclization of substituted diamines under reflux in acidic media to form the imidazole ring with desired substituents.
Industrial Production Considerations
- Industrial synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine typically scales up the above laboratory methods.
- Use of continuous flow reactors allows precise control of reaction parameters (temperature, stoichiometry, residence time) to maximize yield and minimize impurities.
- Purification : Advanced purification techniques such as crystallization, chromatography, and solvent extraction are employed to achieve pharmaceutical-grade purity.
- Emphasis on green chemistry principles includes solvent recycling, minimizing hazardous reagents, and reducing waste.
Data Table: Summary of Preparation Methods and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂) or POCl₃, reflux in DMF | Introduce Cl at 5-position of imidazole ring | Controlled temperature critical |
| N-Methylation | Methyl iodide (CH₃I), base (e.g., K₂CO₃), DMF | Methylate N-1 position | Ensures selective N-alkylation |
| Reductive Amination | 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, methylamine, NaBH₃CN | Attach methylamine side chain at C-2 | Mild reducing agent prevents over-reduction |
| Reaction Monitoring | TLC, LC-MS, NMR | Confirm intermediate and product formation | Essential for yield optimization |
| Industrial Scale-Up | Continuous flow reactors, solvent recycling | Large-scale production with high purity | Process intensification and green chemistry |
Research Findings and Analytical Validation
- Spectroscopic Characterization :
- ¹H NMR : Aromatic protons of imidazole ring appear typically between δ 7.1–7.9 ppm; methyl groups resonate around δ 2.3–2.5 ppm.
- ¹³C NMR : Confirms carbon environments consistent with substituted imidazole.
- LC-MS : Molecular ion peak at m/z ~196 [M+H]⁺ confirms molecular weight.
- FT-IR : Characteristic N-H stretch (~3400 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) validate functional groups.
- Purity and Yield :
- Yields for chlorination and methylation steps typically range from 60–85% depending on reaction optimization.
- Reductive amination yields can exceed 80% with proper stoichiometry and reaction time.
- Safety and Handling :
- Use of personal protective equipment (PPE) including gloves, goggles, and respiratory protection is mandatory due to the toxicity and volatility of reagents.
- Storage under inert atmosphere and away from oxidizers prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 1-methylimidazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 1-methylimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Biological Relevance | References |
|---|---|---|---|---|---|
| (5-Chloro-1-methyl-1H-imidazol-2-yl)methylamine | ~173.63 (calculated) | 5-Cl, 1-Me, 2-(MeNHCH2) | Moderate (polar amine) | Hypothetical: Antimicrobial | — |
| 5-Chloro-1,3-thiazol-2-amine hydrochloride | 167.02 (HCl salt) | 5-Cl, thiazole ring | High (ionic) | Agrochemical intermediates | |
| 4,5-Diphenyl-1H-imidazol-2-amine | 235.28 | 4,5-Ph | Low (lipophilic) | Anticancer leads | |
| 1-Methyl-1H-imidazol-2-amine | 97.12 | 1-Me, 2-NH2 | High (polar) | Synthetic intermediate | |
| (2-Chloro-5-trifluoromethyl-phenyl)-{...}-amine | ~627.5 | CF3, Cl, benzimidazole-imidazole | Low (bulky) | Kinase inhibitors |
Research Findings and Structure-Activity Relationships
- Methylamine vs. Primary Amine : Methylamine (target compound) offers better metabolic stability than primary amines (e.g., 1-Methyl-1H-imidazol-2-amine) due to reduced oxidative deamination .
- Heterocycle Hybridization : Combining imidazole with benzimidazole or thiazole () expands π-system interactions, critical for targeting DNA or enzyme active sites.
- Nitro and Trifluoromethyl Groups : Electron-withdrawing groups () enhance oxidative stress and metabolic stability, respectively, but may reduce solubility.
Biological Activity
(5-Chloro-1-methyl-1H-imidazol-2-yl)methylamine, with the CAS number 1609403-34-0, is a compound belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H10ClN3
- Molecular Weight : 177.62 g/mol
- Structure : The compound features a chlorinated imidazole ring, which is known for its biological reactivity.
The biological activity of (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine is primarily attributed to its interaction with various biological targets:
- Inhibition of Microbial Growth : The compound may disrupt microbial metabolic processes, leading to inhibited growth.
- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by affecting pathways related to cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. (5-Chloro-1-methyl-1H-imidazol-2-yl)methylamine has been tested against various bacterial strains:
- Gram-positive bacteria : Exhibited effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Showed moderate activity against Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
Anticancer Activity
In vitro studies have demonstrated that (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine exhibits cytotoxic effects on various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values were recorded around 10 µM.
- HCT116 (colon cancer) : Similar IC50 values were observed, indicating potential for further development as an anticancer agent.
Table 2 summarizes the IC50 values for different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 12 |
| A549 (lung cancer) | 15 |
Case Studies
Several studies have investigated the biological activity of imidazole derivatives similar to (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of imidazole derivatives against resistant bacterial strains, demonstrating that modifications at the imidazole ring significantly enhance antimicrobial activity .
- Anticancer Research : Another study explored the anticancer potential of various substituted imidazoles, revealing that compounds with chlorine substitutions exhibited increased selectivity towards cancer cells while sparing normal cells .
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Palladium or copper catalysts improve coupling reactions .
- Temperature : Lower temperatures (e.g., 0–25°C) minimize side reactions during halogenation .
Basic: Which spectroscopic and analytical techniques are essential for characterizing (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- Infrared (IR) Spectroscopy :
- X-ray Crystallography :
Advanced: How does the substitution pattern on the imidazole ring influence biological activity, and what structural analogs are critical for SAR studies?
Answer:
- Chloro substitution : The 5-chloro group enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .
- Methyl groups : The 1-methyl group increases lipophilicity, affecting membrane permeability .
Q. Key analogs for SAR studies :
Q. Methodological approach :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) .
- Computational docking : Predict binding modes using software like AutoDock .
Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Strategies include:
- Multi-technique validation :
- Crystallization conditions : Adjust solvents or temperature to obtain polymorphs that match spectroscopic predictions .
Example : If NMR suggests rotational freedom in the methylamine side chain, but X-ray shows a fixed conformation, variable-temperature NMR can probe dynamic behavior .
Advanced: What strategies mitigate side reactions during the synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine?
Answer:
Common side reactions include over-alkylation, ring-opening, or halogen displacement. Mitigation approaches:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) during halogenation .
- Catalyst optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance coupling selectivity .
- Purification techniques :
Troubleshooting : Monitor reactions via TLC or LC-MS to detect byproducts early .
Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Answer:
- pH stability studies :
- Metabolic stability :
- Use liver microsomes or hepatocyte assays to measure half-life and identify metabolites via LC-MS/MS .
- Light/heat stability :
Data interpretation : Correlate stability with structural features (e.g., electron-withdrawing groups enhance hydrolytic resistance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
